Rapastinel

NMDA receptor Antidepressant Side effect profile

Researchers studying rapid antidepressant mechanisms face confounds from ketamine's dissociative side effects. Rapastinel (GLYX-13) solves this: a state-dependent NMDAR positive allosteric modulator at the glycine co-agonist site that enhances LTP while suppressing LTD, without cognitive or psychotomimetic effects. • State-dependent modulation: boosts NMDAR currents during high-frequency bursts, attenuates during low-frequency activity • Clean safety profile-no dissociation or cognitive impairment vs. ketamine in head-to-head comparisons • Verified purity; ideal for electrophysiology, behavioral pharmacology & neuroplasticity studies

Molecular Formula C18H31N5O6
Molecular Weight 413.5 g/mol
CAS No. 117928-94-6
Cat. No. B1663592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRapastinel
CAS117928-94-6
SynonymsRapastinel;  117928-94-6;  GLYX-13;  GLYX 13;  GLYX13;  GLYX-13 peptide;  rapastinel;  TPPT-amide
Molecular FormulaC18H31N5O6
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O
InChIInChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1
InChIKeyGIBQQARAXHVEGD-BSOLPCOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rapastinel: NMDAR Positive Allosteric Modulator


Rapastinel (GLYX-13, BV-102) is an amidated tetrapeptide (Thr-Pro-Pro-Thr-NH₂) that acts as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR) via interaction with the glycine co-agonist site [1]. Originally derived from the hypervariable region of a monoclonal antibody (B6B21) [2], it is characterized by its ability to rapidly cross the blood-brain barrier and exhibit unique state-dependent modulation of NMDAR activity, enhancing synaptic plasticity without the dissociative or psychotomimetic effects associated with NMDAR antagonists [3].

NMDAR positive allosteric modulator at glycine co-agonist site
Rapid blood-brain barrier penetration; state-dependent synaptic plasticity modulation
Reported absence of dissociative/psychotomimetic confounds in behavioral models

Why Rapastinel Cannot Be Substituted


Generic substitution of Rapastinel is not scientifically valid due to its unique state-dependent NMDAR modulation [1] and its distinct in vivo safety profile [2]. Unlike simple agonists or antagonists, Rapastinel's partial agonism enhances NMDAR currents during high-frequency bursts while reducing them during low-frequency stimulation, a mechanism that is occluded by saturating concentrations of glycine site agonists like D-serine [1]. Furthermore, its lack of psychotomimetic effects and cognitive impairment contrasts sharply with in-class alternatives like ketamine and esketamine, making it a uniquely non-interchangeable research tool for studies of neuroplasticity and antidepressant mechanisms devoid of dissociative confounds [2].

State-dependent modulation mismatch

Simple glycine site agonists or NMDAR antagonists may not replicate rapastinel's frequency-dependent partial agonism; saturating D-serine occludes its effects.

Comparator class introduces dissociative endpoints

Ketamine and esketamine induce locomotor, prepulse inhibition, gamma oscillation and cognitive disruption that can confound behavioral interpretation.

Rapastinel: Evidence for Scientific Selection


Behavioral and Safety Profile vs. Ketamine

In a direct head-to-head preclinical study in rodents, Rapastinel was compared to the NMDAR antagonist ketamine. Rapastinel (at doses of 3, 10, and 30 mg/kg) demonstrated a significantly lower propensity to induce CNS-related adverse effects compared to ketamine (30 mg/kg) [1]. Specifically, Rapastinel had no significant effect on locomotor activity or prepulse inhibition, measures of psychosis-like behavior, while ketamine induced a significant increase in locomotion and a decrease in prepulse inhibition [1]. Furthermore, Rapastinel did not alter gamma frequency oscillations, a biomarker for psychotomimetic effects, nor did it disrupt sleep architecture, in stark contrast to ketamine which increased cortical gamma oscillations and caused sleep fragmentation [1].

Behavioral endpoint vs. ketamine
Head-to-head
Rapastinel (3–30 mg/kg, i.p.) did not alter locomotion, prepulse inhibition, gamma oscillations or sleep architecture; ketamine (30 mg/kg) induced significant disruptions.
Supports non-dissociative behavioral endpoint interpretation.
In vivo rodent models; species- and model-specific review required.
NMDA receptor Antidepressant Side effect profile Cognitive function Sleep architecture

Novel Object Recognition: Cognitive Effects vs. Ketamine

A study directly compared the cognitive effects of Rapastinel and ketamine in the novel object recognition (NOR) task, a rodent model of declarative memory [1]. The study demonstrated that Rapastinel, unlike ketamine, did not induce deficits in NOR performance in normal mice [1]. Moreover, Rapastinel was shown to reverse NOR deficits induced by a single exposure to ketamine or phencyclidine (PCP) [1].

Cognitive NOR task vs. ketamine
Head-to-head
Rapastinel did not induce NOR deficits and reversed ketamine/PCP-induced impairment; ketamine and PCP impaired novel object recognition.
Pro-cognitive profile in declarative memory model; distinct from impairing comparators.
Mouse NOR task; cognitive endpoint context.
NMDA receptor Cognitive enhancement Novel Object Recognition Declarative memory Cognitive impairment

Sustained Antidepressant Efficacy vs. R-Ketamine

In a comparative study using the social defeat stress model of depression in mice, the sustained antidepressant effects of Rapastinel and R-ketamine were evaluated [1]. While both compounds showed rapid antidepressant-like effects in behavioral tests (tail suspension, forced swim) 24 hours post-injection, a key differential emerged at 7 days. A single intravenous dose of R-ketamine (3 mg/kg) produced a sustained antidepressant effect detectable 7 days later, whereas a single dose of Rapastinel (3 mg/kg, i.v.) did not [1]. Correspondingly, Western blot analyses 8 days post-injection showed that R-ketamine, but not Rapastinel, significantly attenuated the stress-induced reductions in BDNF-TrkB signaling, PSD-95, and GluA1 in the prefrontal cortex and hippocampus [1].

Sustained effect vs. R-ketamine
Head-to-head
Rapastinel (3 mg/kg, i.v.) lacked sustained antidepressant-like effect at 7 days and did not restore BDNF-TrkB/PSD-95/GluA1; R-ketamine (3 mg/kg) showed sustained effect and synaptic marker restoration.
Defines pharmacodynamic duration boundary: rapid (24h) but not sustained mechanisms.
Social defeat stress model; single i.v. dose; biochemical endpoint analysis.
NMDA receptor Antidepressant Synaptic plasticity BDNF Social defeat stress

Potency and Oral Bioavailability: Apimostinel Comparison

Apimostinel (NRX-1074) is a direct, close structural analog of Rapastinel developed by the same research group [1]. Despite a similar mechanism of action, key pharmacological differences exist . Apimostinel is approximately 100-fold more potent than Rapastinel by weight . Crucially, while Rapastinel is only active via intravenous administration, Apimostinel is orally bioavailable .

Potency vs. apimostinel
Class-level
Apimostinel ~100‑fold more potent by weight; orally bioavailable.
Potency and route differences guide structural analog selection.
Preclinical in vivo data; confirmatory studies advised.
NMDA receptor Structure-activity relationship Oral bioavailability Potency Tetrapeptide analog

Allosteric Modulation vs. Orthosteric Glycine Site

Rapastinel is classified as a glycine site partial agonist, but evidence suggests its binding site is allosterically linked rather than orthosteric [1]. A study found that Rapastinel had no effect on glycine binding in cortical membranes, and point mutations in the glycine binding pocket did not affect Rapastinel's ability to modulate NMDAR channel opening in any NMDAR subtype [1]. This contrasts with classic glycine site agonists like D-serine, whose actions are occluded by saturating glycine [2].

Allosteric vs. orthosteric site
Class-level
Rapastinel does not compete with glycine binding; activity persists despite glycine pocket mutations.
Non-orthosteric PAM probe for NMDAR allostery studies.
In vitro recombinant NMDAR subtypes and cortical membranes.
NMDA receptor Allosteric modulation Binding site Receptor pharmacology Glycine site

Rapastinel: Academic and Industrial Applications


Antidepressant Mechanisms Without Psychotomimetic Confounds

Rapastinel is ideal for in vivo and ex vivo studies aimed at dissecting the rapid antidepressant mechanisms of NMDAR modulation, particularly where the dissociative, psychotomimetic, or cognitive-impairing side effects of ketamine are a major confound [1]. Its distinct safety profile, as shown in head-to-head comparisons, allows for cleaner interpretation of behavioral and neuroplasticity readouts.

NMDAR-Dependent Synaptic Plasticity and Learning

Given its unique ability to simultaneously enhance long-term potentiation (LTP) and suppress long-term depression (LTD) at hippocampal synapses [2], Rapastinel is a premier tool for electrophysiology and behavioral pharmacology studies. It is especially valuable in models of cognitive enhancement and age-related cognitive decline where its pro-cognitive, rather than impairing, effects are critical [3].

Allosteric NMDAR Modulation: Non-Orthosteric Site

Rapastinel is an essential pharmacological probe for investigating allosteric modulation of the NMDAR. Its activity is not blocked by glycine site mutations, distinguishing it from orthosteric ligands [4]. This makes it uniquely suited for studies mapping the allosteric network of the NMDAR complex, including investigations into remote modulation of intracellular Ca²⁺ inactivation mechanisms [5].

Application
Selection Property
Validation Focus
Antidepressant mechanism studies (non-dissociative NMDAR modulation)
Behavioral endpoint profile free of psychotomimetic confounds
Behavioral and neuroplasticity endpoint comparison in dissociative-free context
NMDAR-dependent synaptic plasticity and learning research
Simultaneous LTP enhancement and LTD suppression
Electrophysiological LTP/LTD assays and cognitive performance models
Allosteric NMDAR modulation mechanism studies
Non-orthosteric glycine site PAM activity
Allosteric network mapping via mutagenesis and Ca²⁺ inactivation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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